molecular formula C15H22N2O4 B8181533 Methyl 3-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate

Methyl 3-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate

Cat. No.: B8181533
M. Wt: 294.35 g/mol
InChI Key: CCRFCMXYJWIJHB-UHFFFAOYSA-N
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Description

Methyl 3-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The presence of the Boc group helps to protect the amine functionality during various chemical reactions, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-aminophenylacetic acid and tert-butyl chloroformate.

    Formation of the Boc-Protected Amine: The 3-aminophenylacetic acid is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the Boc-protected amine.

    Esterification: The Boc-protected amine is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may employ continuous flow reactors and optimized reaction conditions to enhance yield and efficiency. The use of flow microreactor systems has been reported to improve the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

    Oxidation and Reduction: The aromatic ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

    Oxidation: Reagents like potassium permanganate (KMnO4) can be used for oxidation of the aromatic ring.

Major Products Formed

    Hydrolysis: Removal of the Boc group yields 3-(3-aminophenyl)-2-aminopropanoate.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation: Oxidation of the aromatic ring can lead to the formation of quinones or other oxidized products.

Scientific Research Applications

Methyl 3-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate primarily involves its role as a protected amine. The Boc group protects the amine functionality during various chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can participate in further chemical transformations, such as peptide bond formation or nucleophilic substitution.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(3-aminophenyl)-2-aminopropanoate: This compound lacks the Boc protecting group and is more reactive.

    Methyl 3-(3-nitrophenyl)-2-((tert-butoxycarbonyl)amino)propanoate: This compound has a nitro group instead of an amine group on the aromatic ring, leading to different reactivity and applications.

Uniqueness

Methyl 3-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate is unique due to the presence of the Boc protecting group, which provides stability and selectivity during synthetic transformations. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in peptide chemistry .

Properties

IUPAC Name

methyl 3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-6-5-7-11(16)8-10/h5-8,12H,9,16H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRFCMXYJWIJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate
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Methyl 3-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate
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Methyl 3-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate
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Methyl 3-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate
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Methyl 3-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate
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